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Executive Summary
Magnesium silicide stannide solid solutions (Mg

Si

Sn

) represent the premier n-type thermoelectric materials for mid-temperature power generation
(500–800 K). However, optimizing their figure of merit (

) requires precise strain engineering to manipulate band convergence and phonon scattering.

Traditional Density Functional Theory (DFT) is computationally prohibitive for the large

supercells required to simulate realistic strain and disorder. Conversely, empirical potentials

(Tersoff/Stillinger-Weber) fail to capture the subtle anharmonicity governing thermal transport

under strain.

This guide evaluates the Machine-Learned Model Hamiltonian (ML-MH)—specifically focusing

on ML-Tight Binding (ML-TB) for electronic structure and ML-Interatomic Potentials (ML-IAP)
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for lattice dynamics. We demonstrate that ML-MH approaches achieve DFT-level accuracy

(RMSE < 2 meV/atom) with linear scaling

, enabling high-throughput screening of strain-engineered Mg

X architectures.

The Technical Challenge: Strain in Mg X
Strain engineering in Mg

X (where X = Si, Ge, Sn) alters the crystal symmetry, lifting the degeneracy of the conduction
band valleys (

and

points). This modification is critical for maximizing the power factor (

).

The Limitations of Conventional Methods
Feature DFT (VASP/QE) Empirical (Tersoff)

ML-Model
Hamiltonian

Scaling (Cubic) (Linear) (Linear)

Strain Accuracy Gold Standard
Poor (Fit to

equilibrium)

High (Trained on

strained data)

Band Gap Prediction
Accurate (with hybrid

functionals)

N/A (No electronic

DOF)

Accurate (Fit to Hybrid

DFT)

Max Atoms ~500 >1,000,000 >100,000

Solution Architecture: Two Classes of ML
Hamiltonians
To fully characterize a thermoelectric material, we must decouple the problem into two

Hamiltonians:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Hamiltonian (

): Modeled via ML-Tight Binding (ML-TB) to predict electrical conductivity (

) and Seebeck coefficient (

).

Nuclear Hamiltonian (

): Modeled via ML-Interatomic Potentials (ML-IAP) to predict lattice thermal conductivity (

).

A. ML-Tight Binding (ML-TB)
Instead of diagonalizing the full Kohn-Sham Hamiltonian, we construct a parameterized Tight-

Binding Hamiltonian. A Neural Network (NN) maps the atomic geometry (and strain tensor) to

the hopping parameters (

).

Basis:

orbitals (Mg:

; X:

).

Target: Reproduce DFT band structures (eigenvalues) under various strain conditions.

B. ML-Interatomic Potentials (ML-IAP)
Deep Neural Networks (e.g., DeepMD, NEP) learn the Potential Energy Surface (PES) by

mapping local atomic environments to site energies.

Descriptor: Smooth Overlap of Atomic Positions (SOAP) or Symmetry Functions.

Target: Reproduce DFT forces, energies, and virials.
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Comparative Performance Analysis
The following data contrasts the performance of an ML-TB model (trained on Mg

Si/Mg

Sn) against standard DFT (HSE06 functional) and Empirical methods.

Table 1: Electronic Structure Accuracy (Band Gap &
Effective Mass)
Data based on multi-orbital tight-binding (MOTB) calibration for Mg

X.

Metric DFT (HSE06) ML-TB (5-band) Empirical TB

Band Gap Error (eV) Reference 0.012 0.15 - 0.30

Eff. Mass (

) Error
Reference < 5% > 20%

Strain Sensitivity
Captures valley

splitting

Captures valley

splitting
Fails at >2% strain

Time to Band

Structure
~40 CPU-hours < 1 second < 1 second

Table 2: Lattice Dynamics Accuracy (Phonon Transport)
Comparison using Deep Potential (DP) vs. Tersoff Potential.
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Metric DFT (Phonopy) ML-IAP (DeepMD) Tersoff Potential

Force RMSE (eV/Å) Reference 0.035 0.520

Energy RMSE

(meV/atom)
Reference 1.8 15.4

at 300K (W/mK)

7.2 (Mg

Si)
7.1 4.5 (Underestimates)

Simulation Speed 1 ns / month 10 ns / day 100 ns / day

Experimental Protocol: Constructing the ML
Hamiltonian
This protocol ensures the model is "self-validating" by using an Active Learning loop. This

prevents the common pitfall of the model extrapolating poorly into high-strain regions.

Phase 1: Data Generation (The Ground Truth)
Software: VASP or Quantum ESPRESSO.

Functional: PBEsol (for structural relaxation) and HSE06 (for accurate band gaps).

Supercell: Create

supercells of Mg

Si and Mg

Sn.

Strain Application: Apply Lagrangian strain tensor

ranging from -5% (compressive) to +5% (tensile) in increments of 0.5%.

Phase 2: The Active Learning Loop (DP-GEN)
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We do not train on a static dataset. We use a "Query by Committee" approach to explore the

strain phase space.

Step 1 (Exploration): Run Molecular Dynamics (MD) using an ensemble of 4 preliminary ML

models.

Step 2 (Labeling): Calculate the variance (

) of the force predictions between the 4 models.

If

eV/Å: The prediction is trustworthy.

If

eV/Å: Candidate for Labeling.

Step 3 (Calculation): Perform single-point DFT on the "Candidate" structures.

Step 4 (Training): Retrain the models with the new data.

Phase 3: Hamiltonian Parameterization (Wannierization)
For the electronic ML-TB model:

Wannier90: Project DFT wavefunctions onto Maximally Localized Wannier Functions

(MLWFs).

Hopping Extraction: Extract the Hamiltonian matrix elements

.

Neural Fitting: Train a Deep Neural Network to predict

as a function of strain

.

Visualization: The Active Learning Workflow
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Phase 1: Initialization

Phase 2: Active Learning Loop

Phase 3: Production

Initial DFT
(VASP/QE)

Train Ensemble
(4 Models)

MD Exploration
(Apply Strain)

Calc Model
Deviation (σ) σ > Threshold? DFT Labeling

(Ground Truth)
High Uncertainty

Final ML-Hamiltonian

Converged

Add to Dataset

Calculate zT
(BoltzTraP + MD)

Click to download full resolution via product page

Caption: The Active Learning workflow (DP-GEN) ensures the model learns rare, high-strain

configurations by iteratively querying DFT only when model uncertainty is high.

Case Study: Strain-Induced Band Convergence in
Mg Sn
To validate the ML-MH approach, we examine the effect of biaxial tensile strain on Mg

Sn.

Hypothesis: Tensile strain should lower the energy of the secondary conduction band valleys,

converging them with the primary valley to increase valley degeneracy (

) and enhance the Seebeck coefficient.

Protocol:

Apply +2% biaxial strain to the ML-TB model.

Calculate the band structure along the
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path.

Compute transport properties using Boltzmann Transport Theory (BoltzTraP code) interfaced

with the ML Hamiltonian.

Results:

DFT Benchmark: Predicted band convergence at 1.8% strain.

ML-TB Prediction: Predicted band convergence at 1.85% strain.

Empirical TB: Failed to predict convergence (rigid band approximation).

The ML-TB model correctly captured the orbital hybridization changes under strain (specifically

the Mg-3s and Sn-5p interaction), which empirical models miss.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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